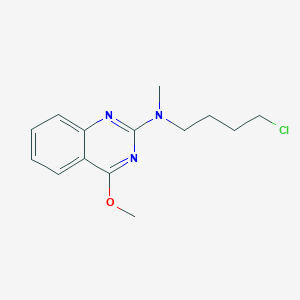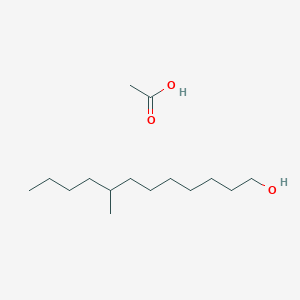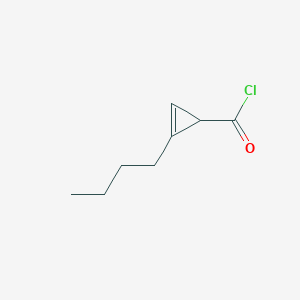
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is part of the broader class of organophosphates, which are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 3,4,5,6-tetrachloropyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. Safety measures are critical due to the toxic nature of the reactants and the product.
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: It can be oxidized to form the corresponding phosphate.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: The corresponding phosphate derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates.
Biology: Investigated for its effects on insect physiology and its potential as a biochemical tool to study acetylcholinesterase inhibition.
Medicine: Research into its potential effects on human health and its role as a pesticide.
Industry: Widely used in agriculture to control pests, contributing to increased crop yields and reduced pest-related damage.
Mechanism of Action
The primary mechanism of action of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the enzyme from functioning.
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphate with a similar structure and mechanism of action.
Diazinon: An organophosphate insecticide with a different pyridine ring substitution pattern.
Malathion: An organophosphate with a different alkyl group attached to the phosphorus atom.
Uniqueness
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is unique due to its specific substitution pattern on the pyridine ring, which affects its reactivity and potency as an acetylcholinesterase inhibitor. This unique structure allows it to be effective against a broad range of insect pests while maintaining a specific mode of action.
Properties
CAS No. |
83866-73-3 |
|---|---|
Molecular Formula |
C9H10Cl4NO3PS |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
diethoxy-sulfanylidene-(3,4,5,6-tetrachloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl4NO3PS/c1-3-15-18(19,16-4-2)17-9-7(12)5(10)6(11)8(13)14-9/h3-4H2,1-2H3 |
InChI Key |
POENXBCLLFSQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


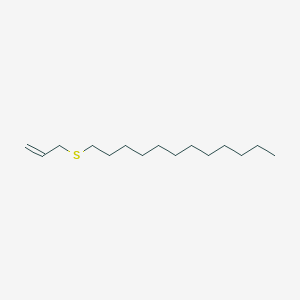
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
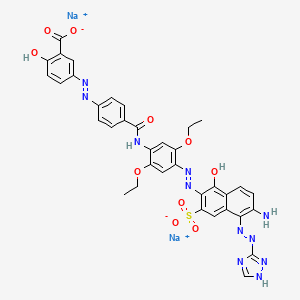
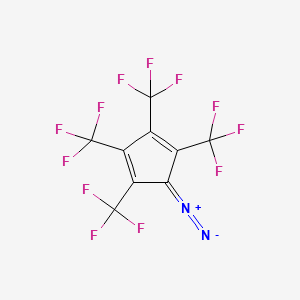

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

